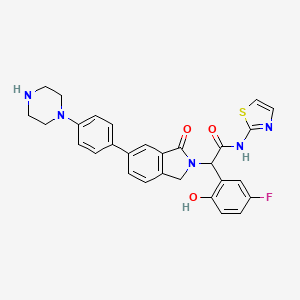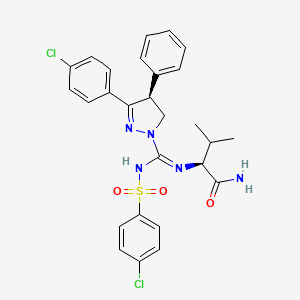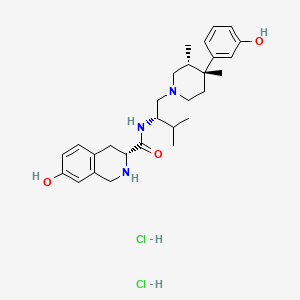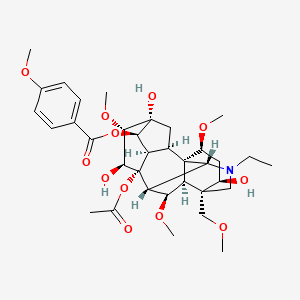![molecular formula C27H34ClN7OS B608253 (S)-2-(4-(4-chlorophenyl)-2,3,9-trimethyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepin-6-yl)-N-(3-(4-methylpiperazin-1-yl)propyl)acetamide CAS No. 1349719-98-7](/img/structure/B608253.png)
(S)-2-(4-(4-chlorophenyl)-2,3,9-trimethyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepin-6-yl)-N-(3-(4-methylpiperazin-1-yl)propyl)acetamide
概要
説明
科学的研究の応用
RO-6870810 has a wide range of scientific research applications, including:
Chemistry: The compound is used as a tool to study the role of BET proteins in chromatin remodeling and gene expression.
Biology: Researchers use RO-6870810 to investigate the biological pathways regulated by BET proteins and their impact on cell proliferation and differentiation.
Medicine: The compound is being explored as a potential therapeutic agent for various cancers, including acute myeloid leukemia, myelodysplastic syndrome, and multiple myeloma
作用機序
RO-6870810 exerts its effects by binding to the bromodomains of BET proteins, preventing their interaction with acetylated histone peptides. This disruption of chromatin remodeling leads to altered gene expression and inhibition of cell proliferation. The molecular targets of RO-6870810 include BET proteins such as BRD2, BRD3, BRD4, and BRDT .
生化学分析
Biochemical Properties
(S)-JQ-35 interacts with the BET family of bromodomain-containing proteins . These proteins play a crucial role in regulating gene expression. The interaction between (S)-JQ-35 and these proteins can influence various biochemical reactions within the cell .
Cellular Effects
(S)-JQ-35 has been shown to have effects on various types of cells. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of (S)-JQ-35 involves its binding interactions with the BET family of bromodomain-containing proteins . This binding can lead to changes in gene expression and can influence enzyme activation or inhibition .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (S)-JQ-35 can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of (S)-JQ-35 can vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
(S)-JQ-35 is involved in metabolic pathways that interact with various enzymes or cofactors . This can also include any effects on metabolic flux or metabolite levels .
Transport and Distribution
(S)-JQ-35 is transported and distributed within cells and tissues . This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .
Subcellular Localization
The subcellular localization of (S)-JQ-35 and any effects on its activity or function could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
準備方法
Synthetic Routes and Reaction Conditions
RO-6870810 is synthesized through a multi-step process involving the formation of key intermediates and their subsequent coupling reactions. The synthetic route typically involves the following steps:
Formation of the core structure: The core structure of RO-6870810 is synthesized through a series of reactions, including cyclization and functional group transformations.
Introduction of functional groups: Various functional groups are introduced to the core structure through substitution reactions, ensuring the desired chemical properties and biological activity.
Final coupling reactions: The final product is obtained by coupling the intermediate compounds under specific reaction conditions, such as temperature and solvent choice.
Industrial Production Methods
The industrial production of RO-6870810 involves scaling up the laboratory synthesis process while ensuring high yield and purity. This typically includes optimizing reaction conditions, such as temperature, pressure, and solvent systems, to achieve efficient and cost-effective production.
化学反応の分析
Types of Reactions
RO-6870810 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups present in the compound.
Substitution: Substitution reactions are commonly used to introduce or replace functional groups in the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles are employed under controlled conditions to achieve the desired substitutions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with altered biological activity, while substitution reactions can result in analogs with different pharmacological properties .
類似化合物との比較
RO-6870810 is structurally similar to other BET inhibitors, such as (+)-JQ1 and CPI-203. it has optimized chemical and biological properties that enhance its efficacy and safety. The unique features of RO-6870810 include its high selectivity for BET proteins and its ability to disrupt chromatin remodeling more effectively .
List of Similar Compounds
(+)-JQ1: A well-known BET inhibitor with similar mechanisms of action.
CPI-203: Another BET inhibitor with potent anticancer activity.
RG6146: A compound structurally related to RO-6870810 with similar biological properties.
特性
IUPAC Name |
2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]-N-[3-(4-methylpiperazin-1-yl)propyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H34ClN7OS/c1-17-18(2)37-27-24(17)25(20-6-8-21(28)9-7-20)30-22(26-32-31-19(3)35(26)27)16-23(36)29-10-5-11-34-14-12-33(4)13-15-34/h6-9,22H,5,10-16H2,1-4H3,(H,29,36)/t22-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKQXLRYFPSZKDU-QFIPXVFZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1C(=NC(C3=NN=C(N32)C)CC(=O)NCCCN4CCN(CC4)C)C5=CC=C(C=C5)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC2=C1C(=N[C@H](C3=NN=C(N32)C)CC(=O)NCCCN4CCN(CC4)C)C5=CC=C(C=C5)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H34ClN7OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
540.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1349719-98-7 | |
| Record name | JQ-35, (S)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1349719987 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | RO-6870810 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB15151 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | RO-6870810 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TA3QN7788D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does TEN-010 exert its anti-tumor activity in NMC?
A1: TEN-010 targets the bromodomain and extra-terminal (BET) family of proteins, particularly BRD4. In NMC, a characteristic chromosomal translocation leads to the formation of a BRD4-NUT fusion protein. This fusion protein drives oncogenesis by promoting the transcription of genes involved in cell proliferation and survival [, ]. TEN-010 binds to the bromodomains of BRD4, preventing its interaction with acetylated lysine residues on histones. This disruption inhibits the BRD4-NUT fusion protein's ability to activate transcription, ultimately leading to the suppression of oncogenic gene expression and tumor growth [, ].
Q2: What is the significance of the reported clinical responses to TEN-010 in NMC patients?
A2: NMC is a rare and aggressive cancer with limited treatment options and a poor prognosis. The reported partial responses observed in NMC patients treated with TEN-010 are highly significant []. These findings represent the first documented instances of clinical benefit from a BET inhibitor in this disease, offering a potential breakthrough in NMC treatment. Moreover, these results validate preclinical studies demonstrating the efficacy of BET inhibitors in NMC models []. This clinical validation highlights TEN-010 as a promising therapeutic candidate for further investigation in NMC.
Q3: What are the future directions for research on TEN-010 in NMC?
A3: Further research is crucial to optimize the use of TEN-010 in NMC. This includes:
- Determining the optimal dosing regimen: The initial clinical trial explored different doses of TEN-010, and further studies are needed to define the dose that maximizes efficacy while minimizing toxicity [].
- Exploring combination therapies: Combining TEN-010 with other anti-cancer agents might enhance its effectiveness []. Preclinical studies could identify synergistic drug combinations to be evaluated in future clinical trials.
- Identifying biomarkers of response: Research is needed to identify biomarkers that can predict which patients are most likely to respond to TEN-010 treatment, enabling personalized therapy approaches [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![(2Z,5E)-2-[[3-[(5-bromothiophen-2-yl)methyl]-1,3-thiazol-3-ium-2-yl]methylidene]-5-(6-chloro-3-methyl-1,3-benzothiazol-2-ylidene)-3-ethyl-1,3-thiazolidin-4-one;chloride](/img/structure/B608183.png)
![8-chloro-2-[(2,4-dichlorophenyl)amino]-3-(3-methylbutanoyl)-5-nitroquinolin-4(1H)-one](/img/structure/B608188.png)
